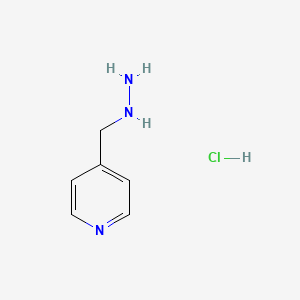

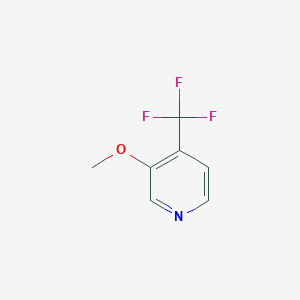

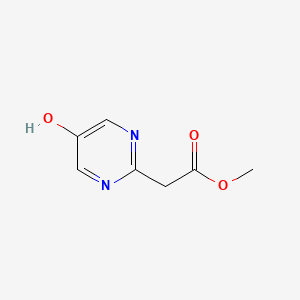

![molecular formula C16H22N6OS B1344433 2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071296-39-3](/img/structure/B1344433.png)

2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide" is a derivative of 1,2,4-triazole, which is a class of compounds known for their potential biological activities. The structure of this compound suggests that it may have interesting interactions with biological systems, possibly exhibiting properties that could be leveraged in pharmaceutical applications.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the use of a starting compound such as 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, which is then reacted with various aldehydes and ketones to produce target hydrazones . The synthesis process may involve the use of reagents like isatins and aromatic or heterocyclic aldehydes to introduce different substituents into the triazole ring, thereby modifying the compound's properties and potential biological activity.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. This ring is often substituted with various functional groups that can significantly influence the compound's reactivity and interaction with biological targets. The specific substituents attached to the triazole ring in the compound of interest would determine its precise molecular interactions and biological effects.

Chemical Reactions Analysis

1,2,4-Triazole derivatives are known to undergo a variety of chemical reactions, including reactions with isatins and aldehydes to form hydrazones . These reactions are typically facilitated by the presence of the triazole ring, which can act as a scaffold for further chemical modifications. The hydrazone moiety itself is also reactive and can participate in additional chemical transformations, potentially leading to a wide array of structurally diverse compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as melting points and solubility, can be determined using various analytical techniques. For instance, the melting point can be measured using an automatic melting point determination device, while the elemental composition can be found using an elemental analyzer . Chromatography-mass spectral studies and 1H-NMR spectroscopy are also employed to establish the structure and purity of these compounds . These properties are crucial for understanding the compound's stability, reactivity, and suitability for use in different applications, including pharmaceuticals.

Scientific Research Applications

Antioxidant Properties

One notable study reported the synthesis of a closely related compound, demonstrating it possesses significantly higher antioxidant ability compared to butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay. This suggests potential for these compounds in applications requiring antioxidant properties, such as in the development of new pharmaceuticals or in materials science to prevent oxidation-related damage (Šermukšnytė et al., 2022).

Cancer Research

Another research effort focused on derivatives of 1,2,4-triazol-3-ylthioacetohydrazide, which were tested for cytotoxicity against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. Some synthesized compounds showed selective cytotoxicity towards the melanoma cell line, highlighting their potential as candidates for further investigation in cancer therapy. Notably, certain compounds were identified as highly active in 3D cell cultures and inhibited cancer cell migration, marking them as potential antimetastatic agents (Šermukšnytė et al., 2022).

Antimicrobial Activities

Research on novel Schiff bases containing the 1,2,4-triazole ring has been conducted, revealing that certain derivatives exhibit antimicrobial activities. This suggests their utility in developing new antimicrobial agents, which could address the growing problem of antibiotic resistance (Mobinikhaledi et al., 2010).

Enzyme Inhibition

Compounds derived from 2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide have been investigated for their potential to inhibit specific enzymes, such as lipase and α-glucosidase. Such activities are of interest in the treatment of diseases like obesity and diabetes, where enzyme regulation plays a critical role (Bekircan et al., 2015).

Safety And Hazards

properties

IUPAC Name |

2-[[5-[1-(4-methylanilino)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6OS/c1-4-9-22-15(20-21-16(22)24-10-14(23)19-17)12(3)18-13-7-5-11(2)6-8-13/h4-8,12,18H,1,9-10,17H2,2-3H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFRCZKJZMWJHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)C2=NN=C(N2CC=C)SCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)